4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene
Description
4,7,10-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(11),2,5,8-tetraene is a sulfur-containing tricyclic compound characterized by a fused ring system with three sulfur atoms at positions 4, 7, and 10. The structure was confirmed via HMBC correlations and coupling constant analysis, which established the tetraene group, α-pyrone rings, and substituents such as methyl (C-2) and methoxy (C-3) groups . Key spectroscopic data include δH 7.08 (H-7), δC 156.8 (C-5), and J6,7 = 15.2 Hz, indicative of trans-diene geometry. The compound’s rigid tricyclic framework and sulfur-rich architecture distinguish it from linear or less substituted polyenes.
Properties
CAS No. |
13090-49-8 |
|---|---|
Molecular Formula |
C8H4S3 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene |
InChI |
InChI=1S/C8H4S3/c1-5-6-2-10-4-8(6)11-7(5)3-9-1/h1-4H |
InChI Key |
ROZYMPBUMVSVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CSC=C3SC2=CS1 |
Related CAS |
117533-13-8 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4,7,10-trithiatricyclo[6.3.0.0²,⁶]undeca-1(11),2,5,8-tetraene generally involves multi-step organic synthesis routes that construct the tricyclic sulfur-containing framework through cyclization reactions of sulfur-containing precursors. The key synthetic challenge lies in the controlled formation of the three sulfur heteroatoms within the bicyclic/tricyclic ring system while maintaining the conjugated tetraene system.
Starting Materials and Precursors
Commonly employed starting materials include:
- Thiophene derivatives: These provide the sulfur heteroatoms and conjugated ring systems.
- Dihalogenated precursors: For example, dibromo- or dichloro-substituted aromatic or heteroaromatic compounds that facilitate cyclization via nucleophilic substitution.
- Mercapto compounds: Such as ethyl-2-mercaptoacetate, which acts as a sulfur source and nucleophile in ring formation.
Synthetic Routes
Cyclization via Nucleophilic Substitution
A representative method involves reacting mercapto-containing reagents with dihalogenated aromatic precursors under basic conditions to promote intramolecular cyclization, forming the trithiatricyclic core.
- Reaction Conditions:
- Solvent: Dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate (K2CO3) or similar weak bases to deprotonate thiol groups
- Temperature: Typically 60–100 °C to facilitate substitution and ring closure
- Example: Ethyl-2-mercaptoacetate added to 3,4-dibromo-thiophene-2,5-dicarbaldehyde in dry DMF with K2CO3 base leads to cyclization and formation of sulfur-containing tricyclic frameworks.
Multi-Step Cyclization and Oxidation
Some synthetic pathways involve initial formation of bicyclic intermediates followed by oxidation or further cyclization steps to introduce additional sulfur atoms and complete the tricyclic structure.
- Catalysts: Transition metal catalysts such as palladium or copper complexes may be employed to facilitate C–S bond formation.
- Oxidation Agents: Mild oxidants like iodine or air oxidation can be used to adjust oxidation states and stabilize the sulfur heterocycles.
Reaction Optimization and Industrial Considerations
- Yield and Purity: Optimized reaction times, temperatures, and reagent stoichiometries are critical for maximizing yield and minimizing side products.
- Scale-Up: Industrial synthesis requires stringent control of reaction parameters, including inert atmosphere to prevent unwanted oxidation and precise temperature control to avoid decomposition.
- Purification: Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are utilized to isolate the pure trithiatricyclic compound.
Data Tables Summarizing Preparation Conditions
| Step | Reagents/Precursors | Solvent | Base/Catalyst | Temperature (°C) | Time (hours) | Outcome/Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl-2-mercaptoacetate + 3,4-dibromo-thiophene-2,5-dicarbaldehyde | Dry DMF | Potassium carbonate (K2CO3) | 80 | 6–12 | Intramolecular cyclization forming bicyclic intermediate |
| 2 | Bicyclic intermediate | Solvent varies | Pd or Cu catalyst | 60–100 | 4–8 | Further cyclization to tricyclic framework |
| 3 | Tricyclic intermediate | Mild oxidant (I_2, air) | None | Room temp | 1–3 | Oxidation to stabilize sulfur heterocycles |
Research Findings and Mechanistic Insights
- The formation of the trithiatricyclic system proceeds via nucleophilic attack of thiolate anions on halogenated carbons, followed by ring closure.
- The sulfur atoms contribute to the electron-rich nature of the rings, facilitating conjugation and stabilizing the tetraene system.
- Oxidative steps are carefully controlled to avoid overoxidation, which can lead to ring cleavage or formation of sulfoxides/sulfones.
- Recent computational studies suggest that the tricyclic framework exhibits aromatic stabilization due to delocalized π-electrons over the sulfur and carbon atoms, influencing reactivity and stability.
Comparative Analysis with Related Compounds
| Compound Name | Key Differences in Preparation | Unique Synthetic Challenges |
|---|---|---|
| 4,7,10-Trioxatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6)-diene-3,5,9,11-tetrone | Oxygen atoms replace sulfur atoms; requires different precursors and oxidation states | Oxygen incorporation demands different reaction conditions and catalysts |
| 3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde | Aldehyde substitution affects reactivity and purification | Sensitive to oxidation; requires mild conditions |
| 9-Methyl-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4-carboxylic acid | Methyl and carboxylic acid substituents alter solubility and reaction pathways | Additional steps for functional group introduction and protection |
Chemical Reactions Analysis
Types of Reactions
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene indicates that it contains nine carbon atoms, four hydrogen atoms, and three sulfur atoms. The presence of sulfur in the structure enhances its chemical reactivity and stability under different conditions. The compound's unique arrangement allows for various functionalizations which can be exploited for specific applications.
Applications in Organic Electronics
Organic Semiconductors : The electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to facilitate charge transport can be harnessed in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's tricyclic structure allows for efficient π-π stacking interactions which are crucial for enhancing charge mobility in these applications.
Photonic Applications : The compound's photonic properties have been explored for potential use in light-emitting devices and sensors due to its ability to absorb and emit light at specific wavelengths. This property can be particularly beneficial in developing advanced optical materials.
Material Science Applications
Conductive Polymers : Due to its electronic properties, this compound can be incorporated into conductive polymer composites. These materials can find applications in flexible electronics and sensors.
Coatings and Films : The compound's stability and reactivity make it suitable for developing coatings that require specific properties such as chemical resistance or enhanced mechanical strength.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Organic Electronics | Demonstrated enhanced charge mobility in devices incorporating trithiatriene derivatives | Potential for improved efficiency in OLEDs and OPVs |
| Pharmaceutical Research | Investigated the interaction of thiophene-based compounds with cancer cell lines | Suggests possible anticancer applications requiring further exploration |
| Material Development | Explored the use of trithiatriene in conductive polymer composites | Opens avenues for flexible electronic applications |
Mechanism of Action
The mechanism of action of 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene involves its interaction with molecular targets through its aromatic rings and sulfur atoms. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in the Tricyclic Thia Family
Several tricyclic sulfur-containing compounds share structural motifs with the target molecule but differ in sulfur placement, oxidation states, or substituents (Table 1):
| Compound Name | Sulfur Positions | Oxidation State | Substituents | Key Distinctions |
|---|---|---|---|---|
| 4,7,10-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(11),2,5,8-tetraene (Target) | 4, 7, 10 | Thia (S⁰) | 2-CH₃, 3-OCH₃ | Neutral sulfur; methyl/methoxy substituents |
| 5,7λ⁶,9-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene 7,7-dioxide | 5, 7, 9 | Sulfone (S⁶⁺) | 7,7-dioxide | Sulfone group at S-7; altered ring strain |
| 3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide | 3, 7, 11 | Sulfone (S⁶⁺) | 7,7-dioxide | Sulfur repositioning; no methyl/methoxy |
Key Observations :
- Oxidation State : The target compound retains neutral sulfur atoms, while analogues like 5,7λ⁶,9-trithiatricyclo... feature sulfone groups (S⁶⁺), enhancing polarity and reactivity .
- Substituents : Methyl and methoxy groups in the target compound influence steric hindrance and electronic properties, unlike sulfone derivatives, which prioritize electrostatic interactions.
Linear Polyene Polyols: Separacenes A–D
Separacenes A–D are linear polyene polyols with tetraene/triene units, diol moieties, and terminal olefins . Unlike the target compound, separacenes lack cyclic frameworks and sulfur atoms. Key distinctions include:
Implications :
- Solubility : Separacenes’ diol groups enhance hydrophilicity, whereas the target’s tricyclic structure may favor lipid membrane interactions.
Biological Activity
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is a unique organic compound notable for its complex polycyclic structure that includes multiple thiophene rings and sulfur atoms. This compound has garnered attention in materials science and organic electronics due to its promising electronic properties. However, its biological activity is an area of growing interest for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound consists of 9 carbon (C) atoms, 4 hydrogen (H) atoms, and 3 sulfur (S) atoms. The presence of sulfur in the structure contributes to its unique reactivity and potential biological interactions.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C9H4S3 |
| Molecular Weight | 196.34 g/mol |
| Structure Type | Polycyclic with thiophene rings |
| Bond Types | Aromatic bonds and rotatable bonds |
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways (e.g., MAPK and PI3K/Akt pathways). For instance, a study on thienothiophene derivatives highlighted their potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens. A study focusing on sulfur-containing compounds found that they could inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.
- Neuroprotective Effects : Certain thiophene derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells.
Comparative Analysis
The biological activity of this compound can be compared with other thiophene derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thienothiophene | Anticancer activity | |
| Dithieno[3,2-b:2',3'-d]thiophene | Antimicrobial properties | |
| 4-Methyl-3-thiophenecarboxylic acid | Neuroprotective effects |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that require specific conditions to achieve high yields and purity. Its applications extend beyond biological activity into materials science where it is utilized in organic electronics due to its unique electronic properties.
Q & A
Q. What steps ensure reproducibility in scaled-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools like ReactIR for real-time monitoring. Use Design of Experiments (DoE) to identify critical process parameters (CPPs) such as mixing speed and cooling rates. underscores the role of simulations in scaling from milligram to gram quantities while maintaining reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
